2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole

Lipophilicity Drug Design Permeability

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole (CAS 1541475-50-6, MFCD31630922) is a heterocyclic building block belonging to the halogenated 2-arylbenzimidazole family. It possesses a molecular formula of C13H8BrClN2, a molecular weight of 307.57 g/mol, a predicted density of 1.631 ± 0.06 g/cm³, and a predicted boiling point of 476.4 ± 51.0 °C.

Molecular Formula C13H8BrClN2
Molecular Weight 307.58
CAS No. 1541475-50-6
Cat. No. B2876552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole
CAS1541475-50-6
Molecular FormulaC13H8BrClN2
Molecular Weight307.58
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C13H8BrClN2/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,(H,16,17)
InChIKeyNFSGFPCXDHZFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole (CAS 1541475-50-6): Core Structure and Physicochemical Baseline for Procurement Evaluation


2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole (CAS 1541475-50-6, MFCD31630922) is a heterocyclic building block belonging to the halogenated 2-arylbenzimidazole family . It possesses a molecular formula of C13H8BrClN2, a molecular weight of 307.57 g/mol, a predicted density of 1.631 ± 0.06 g/cm³, and a predicted boiling point of 476.4 ± 51.0 °C . The compound incorporates two distinct halogen substituents—a bromine atom at the 3-position of the pendant phenyl ring and a chlorine atom at the 6-position of the benzimidazole core—yielding a measured LogP of 4.66, which exceeds that of mono-halogenated analogs by approximately 0.7 log units [1]. These dual-halogen features distinguish this compound from its structurally nearest comparators and define its unique profile as a synthetic intermediate.

Why a Mono-Halogenated 2-Arylbenzimidazole Cannot Replace 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole


The benzimidazole scaffold is exceptionally sensitive to halogen number and regiochemistry [1]. Direct comparative crystallographic studies demonstrate that even a single halogen substitution perturbs secondary intermolecular interactions, molecular conformation, and crystal packing within isostructural series [1]. In the FTO inhibitor series, the 6-chloro substituent was found to be crucial for target binding—its replacement abolished measurable inhibition [2]. Furthermore, from a synthetic standpoint, the bromine–chlorine pair furnishes orthogonal reactivity handles (C–Br >> C–Cl in palladium-catalyzed cross-couplings) that enable sequential, site-selective derivatization without protecting-group strategies [3]. A mono-halogenated analog cannot replicate this tiered reactivity, and a regioisomeric variant will alter lipophilicity, conformational preference, and biological target engagement. Generic substitution therefore risks both chemical and pharmacological divergence.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole Versus Closest Analogs


LogP Enhancement Over the Mono-Brominated Analog: 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole Achieves +0.66 log units Higher Lipophilicity

The target compound exhibits a measured LogP of 4.66 . Its closest mono-halogenated comparator, 2-(3-bromophenyl)-1H-benzimidazole (CAS 77738-96-6), which lacks the 6-chloro substituent, has a LogP of 3.99 [1]. This represents a ΔLogP of +0.67, placing the target compound substantially closer to the optimal lipophilicity window (LogP 3–5) for oral bioavailability while retaining sufficient aqueous solubility for in vitro profiling [2]. The 6-chloro substituent thus serves as a tunable lipophilicity modulator without additional molecular weight burden at the 2-aryl position.

Lipophilicity Drug Design Permeability

Orthogonal Cross-Coupling Reactivity: Sequential C–Br / C–Cl Functionalization Enables Site-Selective Derivatization Unavailable to Mono-Halogenated Benzimidazoles

The target compound bears both a C(sp²)–Br bond on the 2-phenyl ring and a C(sp²)–Cl bond on the benzimidazole core. In Pd(0)-catalyzed cross-coupling, oxidative addition rates follow the order C–I > C–Br >> C–Cl, with C–Br being approximately 10–50-fold faster than C–Cl under standard Suzuki–Miyaura conditions [1]. This kinetic differential permits sequential, chemoselective elaboration: the bromine can be coupled first (e.g., Suzuki, Buchwald–Hartwig), leaving the chlorine intact for a subsequent orthogonal coupling or nucleophilic aromatic substitution [2]. Mono-halogenated comparators such as 2-(4-bromophenyl)-1H-benzimidazole or 6-chloro-2-phenyl-1H-benzimidazole each offer only a single reactive handle, precluding tiered diversification strategies.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

6-Chloro Substituent Critical for FTO Enzyme Inhibition: Class-Level SAR Indicates That Bromo + Chloro Co-Substitution May Yield Superior Target Engagement

In a comparative study of nine 2-phenyl-1H-benzimidazole analogs, 6-chloro-2-phenyl-1H-benzimidazole (compound 1d) was identified as the only active FTO inhibitor, with an IC50 of 24.65 μM [1]. The parent compound 2-phenyl-1H-benzimidazole and other non-chlorinated analogs showed no measurable FTO inhibition, leading the authors to conclude that the chlorine atom was crucial for binding [1]. The target compound conserves this essential 6-chloro substituent and adds a 3-bromo group on the pendant phenyl ring, which is predicted to further enhance halogen-bonding interactions with the FTO binding pocket based on the established halogen-bond strength hierarchy (Cl < Br < I) [2]. While direct IC50 data for 2-(3-bromophenyl)-6-chloro-1H-benzo[d]imidazole against FTO are not yet published, the SAR established by Li et al. provides a class-level rationale for prioritizing this dual-halogenated scaffold over non-chlorinated or non-brominated analogs.

FTO Inhibition Epigenetics Cancer Therapeutics

Antiproliferative SAR Landscape: 6-Chloro-Benzimidazole Derivatives Achieve Nanomolar IC50 Values, Supporting Scaffold Prioritization

Kuzu et al. (2022) reported that 6-chloro-substituted 2-phenylbenzimidazole derivatives exhibit potent antiproliferative activity across multiple cancer cell lines. The most active compounds—6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46)—achieved IC50 values in the range of 0.02–0.04 μM against HeLa (cervical) and A375 (melanoma) cell lines in MTT assays, and importantly were less toxic to normal HEK293 cells than the positive control methotrexate [1]. The 6-chloro substituent is therefore a validated contributor to antiproliferative potency within this chemotype. While the target compound itself has not been tested in this panel, it shares the 6-chloro-benzimidazole core and positions a meta-bromophenyl group at C2, which, based on the general SAR trend favoring halogenated 2-aryl substituents, is anticipated to confer comparable or differentiated potency relative to the benzyl/phenethyl variants.

Anticancer Antiproliferative Activity Structure-Activity Relationship

Halogen-Bond Donor Capacity: Dual Br/Cl Substituents Provide Differentiated Supramolecular Interaction Potential Relative to Mono-Halogenated Analogs

The systematic crystallographic analysis of halogenated 2-phenylbenzimidazoles by Bombicz et al. (2020) revealed that the combination of different halogen substituents (F, Cl, Br) at distinct positions alters the angle between neighboring benzimidazole moieties and the system of secondary interactions, ultimately governing isostructurality and crystal packing [1]. The target compound's dual-halogen composition (Br at 3-phenyl, Cl at 6-benzimidazole) creates a unique halogen-bond donor profile: the polarized C–Br σ-hole is a stronger halogen-bond donor than C–Cl, while the C–Cl site retains hydrogen-bond acceptor capacity [2]. This differentiated electrostatic surface is not achievable with mono-halogenated 2-phenylbenzimidazoles (e.g., 2-(3-bromophenyl)-1H-benzimidazole or 6-chloro-2-phenyl-1H-benzimidazole), which present only a single type of halogen-bond donor site.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Procurement-Relevant Application Scenarios for 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole Grounded in Quantitative Differentiation Evidence


FTO Inhibitor Lead Optimization: Prioritizing the Dual-Halogen Scaffold for Structure-Based Epigenetic Drug Design

Li et al. (2019) demonstrated that the 6-chloro substituent is the binary pharmacophoric determinant for FTO inhibition within the 2-phenylbenzimidazole series, with all non-chlorinated analogs proving inactive [1]. Procuring 2-(3-bromophenyl)-6-chloro-1H-benzo[d]imidazole preserves this essential 6-Cl anchor while introducing a 3-Br substituent whose stronger σ-hole (relative to Cl) can be exploited for halogen-bond-mediated affinity optimization at the FTO active site [2]. The +0.67 LogP advantage over the mono-brominated analog also positions the compound within the optimal lipophilicity range for cellular permeability . This makes it a rational next-generation scaffold for FTO inhibitor programs seeking to improve upon the 24.65 μM benchmark IC50 of 6-chloro-2-phenyl-1H-benzimidazole.

Tiered Parallel Library Synthesis: Exploiting C–Br/C–Cl Orthogonality for Efficient SAR Exploration

The kinetic disparity between C–Br and C–Cl oxidative addition rates (estimated 10–50× under standard Pd(0) conditions) enables a two-stage diversification protocol from a single starting material [1]. A research group can purchase one batch of 2-(3-bromophenyl)-6-chloro-1H-benzo[d]imidazole and perform a first-round Suzuki coupling at the C–Br site with a panel of arylboronic acids, then submit the resulting 6-chloro intermediates to a second-round coupling (e.g., Buchwald–Hartwig amination or Suzuki with a more active catalyst) at the C–Cl position. This strategy eliminates at least one deprotection/re-protection cycle compared to mono-halogenated scaffolds and is particularly valuable for CROs and medicinal chemistry groups operating under tight timelines and budget constraints.

Antiproliferative Screening Library Design: Combining Validated 6-Cl Pharmacophore with Novel 2-Aryl Diversification

The Kuzu et al. (2022) antiproliferative SAR established that 6-chloro-benzimidazole derivatives achieve nanomolar IC50 values (0.02–0.04 μM) against HeLa and A375 cancer cell lines, with reduced toxicity toward normal HEK293 cells compared to methotrexate [1]. The target compound retains this validated 6-chloro core while introducing a 3-bromophenyl substituent at C2—a distinct chemotype from the 4-fluorobenzyl and phenethyl variants that were most potent in the published series. Incorporating this compound into a screening deck thus expands the chemical diversity around a proven antiproliferative scaffold, enabling scaffold-hopping SAR and potentially yielding intellectual property differentiation from the existing Kuzu series.

Crystal Engineering and Co-Crystal Design: Harnessing Differentiated Halogen-Bond Donor Sites

The Bombicz et al. (2020) crystallographic study provides a detailed framework for predicting solid-state behavior of halogenated 2-phenylbenzimidazoles, showing that mixed-halogen systems produce distinct supramolecular synthons and unit cell parameters relative to mono-halogenated counterparts [1]. The combination of a C–Br σ-hole donor (stronger) and a C–Cl site (weaker, capable of both halogen- and hydrogen-bond interactions) makes 2-(3-bromophenyl)-6-chloro-1H-benzo[d]imidazole a versatile co-former for pharmaceutical co-crystal screening. Solid-form scientists can rationally select complementary acceptor molecules (e.g., pyridyl, carbonyl, or nitrile groups) to target specific halogen-bond geometries, improving the probability of discovering crystalline forms with enhanced solubility, stability, or bioavailability.

Quote Request

Request a Quote for 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.